2-[4-(Trifluoromethyl)phenoxy]acetohydrazide
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Overview
Description
2-[4-(Trifluoromethyl)phenoxy]acetohydrazide is a chemical compound with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol . It is known for its unique structure, which includes a trifluoromethyl group attached to a phenoxy ring, linked to an acetohydrazide moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of 2-[4-(Trifluoromethyl)phenoxy]acetohydrazide typically involves the reaction of 4-(trifluoromethyl)phenol with chloroacetic acid to form 2-[4-(trifluoromethyl)phenoxy]acetic acid. This intermediate is then reacted with hydrazine hydrate under controlled conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[4-(Trifluoromethyl)phenoxy]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenoxy]acetohydrazide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use it to investigate its effects on biological systems, including its potential as an enzyme inhibitor.
Medicine: It is explored for its potential therapeutic properties, particularly in developing new pharmaceuticals.
Industry: This compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include enzyme inhibition, receptor binding, and signal transduction modulation .
Comparison with Similar Compounds
2-[4-(Trifluoromethyl)phenoxy]acetohydrazide can be compared with similar compounds such as:
4-(Trifluoromethyl)phenoxyacetic acid: Lacks the hydrazide group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)phenylhydrazine: Contains a hydrazine group but lacks the acetoxy linkage, affecting its chemical properties.
2-(Trifluoromethyl)phenoxyacetohydrazide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)6-1-3-7(4-2-6)16-5-8(15)14-13/h1-4H,5,13H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJAWXTNRAZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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